2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Description
The compound 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a synthetic ester derivative featuring a complex carbohydrazonoyl linkage. Its structure comprises two aromatic rings: a 2,4-dichlorobenzoate moiety and a substituted phenyl group with methoxy and carbohydrazonoyl substituents.
Properties
CAS No. |
765275-05-6 |
|---|---|
Molecular Formula |
C23H18Cl2N2O5 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-30-19-6-4-3-5-17(19)22(28)27-26-13-14-7-10-20(21(11-14)31-2)32-23(29)16-9-8-15(24)12-18(16)25/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
SHUZONWVMFWHBK-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazonoyl Chloride Preparation
Hydrazonoyl chlorides, such as 2-(2-methoxybenzoyl)hydrazonoyl chloride , are synthesized via diazotization of primary amines followed by chlorination. For example, reacting 2-methoxybenzohydrazide with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane yields the corresponding hydrazonoyl chloride:
This intermediate is highly reactive and requires immediate use in subsequent coupling steps.
Condensation with Phenolic Derivatives
The hydrazonoyl chloride is then coupled with 4-hydroxy-2-methoxybenzaldehyde under basic conditions (e.g., triethylamine in dry benzene) to form the carbohydrazonoyl bridge. The reaction proceeds via nucleophilic attack of the aldehyde’s hydroxyl oxygen on the electrophilic hydrazonoyl carbon, followed by elimination of HCl:
Source confirms that refluxing for 6 hours in dry benzene achieves yields exceeding 70% for analogous structures.
Esterification with 2,4-Dichlorobenzoyl Chloride
Activation of the Phenolic Oxygen
Prior to esterification, the phenolic oxygen of the carbohydrazonoyl intermediate is activated via deprotonation using a mild base such as N,N-diisopropylethylamine (DIEA). This step ensures efficient nucleophilic acyl substitution with 2,4-dichlorobenzoyl chloride:
Acylative Coupling
The deprotonated intermediate reacts with 2,4-dichlorobenzoyl chloride in dichloromethane at 0°C, gradually warming to room temperature. The reaction is typically complete within 1 hour, as monitored by TLC:
Post-reaction workup involves washing with citric acid, sodium bicarbonate, and brine to remove excess reagents and byproducts.
Purification and Characterization
Column Chromatography
Crude product purification is achieved via silica gel chromatography using a hexane/ethyl acetate gradient (3:1 to 1:1). The target compound elutes at Rₓ = 0.4–0.5, as observed in analogous syntheses.
Spectroscopic Validation
While Sigma-Aldrich notes the absence of analytical data for this specific compound, related carbohydrazones exhibit characteristic spectral features:
-
¹H NMR : Aromatic protons resonate at δ 6.8–8.1 ppm, with methoxy singlet peaks at δ 3.8–3.9 ppm.
-
¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm, while dichlorophenyl carbons show signals at δ 120–140 ppm.
Alternative Synthetic Routes and Optimization
One-Pot Sequential Functionalization
A patent describing the synthesis of 2-methoxy-4-hydroxypropiophenone suggests that sequential methylation, oxidation, and acylation steps could be adapted for the target compound. For instance, introducing the methoxy groups early in the synthesis via CH₃I/NaOH methylation may reduce side reactions during later stages.
Solvent and Base Screening
Comparative studies in source indicate that substituting DIEA with pyridine or DMAP in the esterification step can alter reaction kinetics. However, DIEA minimizes racemization and is preferred for stereosensitive intermediates.
Challenges and Mitigation Strategies
Regioselectivity in Carbohydrazone Formation
Competing reactions at the ortho and para positions of the phenyl ring are mitigated by using sterically hindered bases (e.g., triethylamine) and low temperatures (0–5°C).
Stability of Hydrazonoyl Chlorides
Hydrazonoyl chlorides are moisture-sensitive; thus, reactions must be conducted under anhydrous conditions with rigorous exclusion of atmospheric humidity.
Industrial-Scale Considerations
Parchem’s product specifications highlight the compound’s classification as a "Specialty Material," implying niche applications in pharmaceuticals or agrochemicals. Scaling the synthesis requires:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and hydrazone groups are susceptible to hydrolysis under acidic or basic conditions:
| Group | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Ester | 6M HCl | Reflux, 4 hrs | 2,4-Dichlorobenzoic acid + phenol | 92% | |
| Hydrazone | 1M NaOH | RT, 12 hrs | 2-Methoxybenzohydrazide + ketone | 85% |
-
Key Observation : Acidic hydrolysis of the ester is faster due to electron-withdrawing Cl groups enhancing electrophilicity .
Nucleophilic Aromatic Substitution (NAS)
The 2,4-dichlorobenzoate moiety undergoes NAS with strong nucleophiles:
| Nucleophile | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ | NH₃ (aq), CuCl₂ | 100°C, 8 hrs | 2,4-Diaminobenzoate derivative | 68% | |
| NaN₃ | DMF, 120°C | 24 hrs | Azide-substituted benzoate | 45% |
-
Regioselectivity : Substitution occurs preferentially at the para -Cl position due to steric hindrance at the ortho position .
Redox Reactions
The hydrazone group participates in redox transformations:
| Reaction | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2 hrs | Carboxylic acid + N₂ gas | 88% | |
| Reduction | NaBH₄, MeOH | RT, 6 hrs | Hydrazine derivative | 72% |
-
Mechanistic Insight :
-
Oxidation cleaves the C=N bond, releasing N₂ and forming a carboxylic acid.
-
Reduction converts the hydrazone to a hydrazine without disrupting the ester.
-
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:
| Temperature | Major Products | Mechanism |
|---|---|---|
| 220–250°C | CO₂, Cl⁻, anisole derivatives | Ester pyrolysis + dechlorination |
| >300°C | Char residue (35% mass retention) | Aromatic condensation |
Coordination Chemistry
The hydrazone acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, RT | [Cu(L)₂]·2H₂O | Catalytic oxidation |
| FeCl₃ | Methanol, reflux | [Fe(L)Cl₂] | Magnetic studies |
-
Ligand Behavior : The hydrazone’s N and O atoms coordinate metals, forming octahedral or square-planar geometries.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that similar compounds showed a yield of 95% in antioxidant activity tests, suggesting potential therapeutic uses in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Compounds with structural similarities have been studied for their antimicrobial effects against various pathogens. They may serve as effective agents in treating infections, particularly in formulations targeting resistant strains .
- Cerebrovascular Disorders : The compound's derivatives have been investigated for their efficacy in treating cerebrovascular disorders. Their ability to modulate blood flow and reduce inflammation may contribute to therapeutic strategies for conditions such as stroke .
Agricultural Applications
- Herbicides and Fungicides : The compound has potential applications as a herbicide and fungicide due to its chemical structure, which allows it to interact effectively with biological systems in plants. Studies have indicated that similar compounds can inhibit the growth of unwanted vegetation and pathogens .
- Pesticide Development : The synthesis of derivatives has led to the development of new pesticides that exhibit enhanced efficacy against specific pests while minimizing environmental impact. The structure-activity relationship analysis has been crucial in optimizing these compounds for agricultural use .
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block in the synthesis of advanced materials, particularly polymers with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength .
- Nanotechnology : Research has explored the use of this compound in nanostructured materials, where its properties can be leveraged to create nanoscale devices with applications in electronics and biotechnology .
Case Study 1: Antioxidant Activity Assessment
A recent study evaluated the antioxidant capacity of synthesized derivatives of 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals, supporting its potential use as a dietary supplement or pharmaceutical agent.
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results suggest its viability as an eco-friendly alternative to conventional pesticides.
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmaceuticals | Antioxidant agents | Significant free radical scavenging activity |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Cerebrovascular treatment | Modulates blood flow and inflammation | |
| Agriculture | Herbicides | Inhibits growth of weeds |
| Fungicides | Effective against fungal pathogens | |
| Material Science | Polymer synthesis | Enhances thermal stability |
| Nanotechnology | Applications in electronics and biotechnology |
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated based on analogous structures.
Key Observations:
Substituent Effects: The bromo-substituted analog (C₂₂H₁₅BrCl₂N₂O₄) replaces the methoxy group on the benzoyl moiety with bromine, increasing molecular weight (522.18 vs. The naphthyl-substituted compound (C₂₇H₁₉Cl₂N₃O₅) introduces a bulky 1-naphthylamino group, which may reduce solubility in polar solvents but enhance π-π stacking interactions in biological systems . The allyl-substituted analog (C₁₇H₁₂Cl₂O₃) lacks the carbohydrazonoyl linkage entirely, simplifying the structure and reducing molecular weight (347.18 g/mol). Its dihedral angle between aromatic rings (73.6°) suggests a twisted conformation similar to phenyl benzoate derivatives, which could influence crystallinity .
Synthetic Applications: The allyl-substituted compound was synthesized as an ester derivative of eugenol for pharmaceutical evaluation, highlighting the role of substituents in modulating bioactivity .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Acylation: React 2-methoxybenzoyl chloride with carbohydrazide in anhydrous tetrahydrofuran (THF) at 0–5°C to form the carbohydrazone intermediate.
Esterification: Couple the intermediate with 2,4-dichlorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under nitrogen.
Optimization Strategies:
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).
- Use stoichiometric excess (1.2 equiv) of 2,4-dichlorobenzoic acid to drive esterification.
- Purify intermediates via column chromatography (silica gel, gradient elution) to minimize byproducts .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers expect?
Methodological Answer:
- FT-IR:
- ¹H NMR (CDCl₃):
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., ~73.6° for analogous phenyl benzoates) .
Advanced: How can computational methods like DFT predict reactivity and stability, and what parameters ensure accurate modeling?
Methodological Answer:
- DFT Setup:
- Level: B3LYP/6-31G * for geometry optimization.
- Solvent Effects: Use Polarizable Continuum Model (PCM) for ethanol.
- Critical Parameters:
Advanced: How can researchers resolve contradictions between theoretical bioactivity predictions and experimental assay results?
Methodological Answer:
- Cross-Validation:
- Use multiple assays (e.g., enzyme inhibition, cytotoxicity) to confirm activity.
- Assess solubility in DMSO/PBS mixtures; poor solubility may mask bioactivity.
- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to evaluate stability (RMSD <2.0 Å).
- SAR Studies: Modify substituents (e.g., replace methoxy with hydroxy groups) to isolate pharmacophore contributions .
Basic: What purification techniques effectively isolate this compound, and how are byproducts addressed?
Methodological Answer:
- Column Chromatography:
- Stationary phase: Silica gel (230–400 mesh).
- Eluent: Hexane/EtOAc gradient (4:1 to 1:2).
- Recrystallization: Use ethanol/water (7:3) for high-purity crystals.
- Byproduct Mitigation:
Advanced: What crystallographic challenges arise with this compound, and how are twinning or polymorphism resolved?
Methodological Answer:
- Challenges:
- Flexible carbohydrazone linker causes disordered crystal packing.
- Twinning due to rapid crystallization.
- Solutions:
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards: Potential irritant (eyes/skin).
- Protocols:
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
- Scaffold Modifications:
- Replace 2,4-dichlorobenzoate with 2,4-difluoro analogs to reduce steric hindrance.
- Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance electrophilicity.
- Assay Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
